molecular formula C10H11BrO B12519838 1-Bromo-3-(2-methylphenyl)propan-2-one CAS No. 651358-38-2

1-Bromo-3-(2-methylphenyl)propan-2-one

Katalognummer: B12519838
CAS-Nummer: 651358-38-2
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: STMLDNNCOTUNCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO It is a brominated ketone, characterized by the presence of a bromine atom and a ketone functional group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-methylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-methylphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom and the ketone group make the compound highly reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may interact with enzymes or cellular components, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-Bromo-3-(2-methylphenyl)propan-2-one is unique due to the position of the bromine atom and the methyl group on the phenyl ring. This structural difference can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

651358-38-2

Molekularformel

C10H11BrO

Molekulargewicht

227.10 g/mol

IUPAC-Name

1-bromo-3-(2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3

InChI-Schlüssel

STMLDNNCOTUNCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.